molecular formula C13H21Cl3N4O B8070666 1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride

1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride

Cat. No.: B8070666
M. Wt: 355.7 g/mol
InChI Key: RVDNKOVVRZWSIE-UHFFFAOYSA-N
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Description

1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride is a chemical compound with a complex structure that includes a benzimidazole core, a morpholine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride typically involves multiple steps, starting with the formation of the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the benzimidazole core.

Scientific Research Applications

1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-(morpholin-4-yl)-1H-indole-3-carbaldehyde
  • 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-amine trihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.3ClH/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17;;;/h2-3,8H,4-7,9,14H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDNKOVVRZWSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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